

A Cross-Species Comparative Guide to FITM Protein Sequences and Structures

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fat Storage-Inducing Transmembrane (**FITM**) protein sequences and structures across various species. The information presented is supported by computational analysis and data from publicly available databases.

Introduction to FITM Proteins

Fat Storage-Inducing Transmembrane (**FITM**) proteins are an evolutionarily conserved family of proteins crucial for the formation of lipid droplets, the primary organelles for neutral lipid storage.[1][2] Localized to the endoplasmic reticulum (ER), **FITM** proteins are not involved in the synthesis of triglycerides but rather in their partitioning and budding into cytosolic lipid droplets.[1] In mammals, this family includes **FITM1** and **FITM2**, which share approximately 50% amino acid similarity.[3] **FITM2** is considered the more ancient ortholog, with homologs found in yeast (Saccharomyces cerevisiae), while **FITM1** orthologs have been identified in species as early as bony fish.[1][3] Dysregulation of **FITM** protein function has been linked to various metabolic diseases, highlighting their importance in cellular lipid homeostasis.[3]

Cross-Species Sequence Comparison

The **FITM** protein family is widespread throughout eukaryotes.[3] To quantify the degree of conservation, pairwise sequence alignments were performed using the Needleman-Wunsch global alignment algorithm. The following tables summarize the percentage identity and



similarity of **FITM**1 and **FITM**2 orthologs from various model organisms compared to their human counterparts.

FITM1 Ortholog Sequence Comparison with Human

FITM1

Species	UniProt ID	% Identity	% Similarity
Homo sapiens	A5D6W6	100%	100%
Mus musculus	Q91V79	90.1%	94.2%
Danio rerio	Q5CZN0	59.8%	76.3%

FITM2 Ortholog Sequence Comparison with Human FITM2

Species	UniProt ID	% Identity	% Similarity
Homo sapiens	Q8N6M3	100%	100%
Mus musculus	P59266	93.9%	96.6%
Danio rerio	A0A8M7D1G8	66.8%	80.7%
Drosophila melanogaster	Q9VHW5	34.5%	53.6%
Caenorhabditis elegans	Q5CZ37	30.0%	49.3%
Saccharomyces cerevisiae (Scs3)	P53012	22.5%	38.9%
Saccharomyces cerevisiae (Yft2)	Q06676	23.0%	43.1%

Data generated using the EMBOSS Needle pairwise sequence alignment tool.

Structural Comparison of FITM Proteins



Currently, there are no experimentally determined 3D structures for **FITM** proteins in the Protein Data Bank (PDB). However, high-quality predicted structures are available from the AlphaFold Protein Structure Database. These models consistently predict a structure with six transmembrane helices, and both the N- and C-termini facing the cytosol.[1][3]

A key structural feature of **FITM** proteins is a conserved region within the fourth transmembrane domain, often referred to as the "FIT signature sequence".[1] Furthermore, protein alignments suggest that **FITM** sequences contain conserved active site motifs characteristic of lipid phosphatase/phosphotransferase (LPT) enzymes.[3]

Below is a comparison of the AlphaFold predicted structures for human **FITM1** and **FITM2**, and the yeast ortholog Scs3.

Protein	Organism	AlphaFold DB ID	Global pLDDT	Predicted Structure
FITM1	Homo sapiens	AF-A5D6W6-F1	93.2	INVALID-LINK
FITM2	Homo sapiens	AF-Q8N6M3-F1	87.1	INVALID-LINK
Scs3	S. cerevisiae	AF-P53012-F1	86.8	INVALID-LINK

pLDDT (predicted local distance difference test) is a per-residue confidence score between 0 and 100. Higher scores indicate higher confidence in the predicted structure.

Experimental Protocols

Protocol 1: Cross-Species Sequence Alignment and Analysis

This protocol outlines the steps for a computational comparison of **FITM** protein sequences.

- Sequence Retrieval: Obtain the FASTA formatted protein sequences for human FITM1
 (UniProt ID: A5D6W6) and FITM2 (UniProt ID: Q8N6M3), as well as their respective
 orthologs from the UniProt database.
- Pairwise Sequence Alignment:



- Navigate to an online pairwise sequence alignment tool that utilizes the Needleman-Wunsch algorithm (e.g., EMBOSS Needle).
- Input the human **FITM** protein sequence in the first text box.
- Input the ortholog protein sequence in the second text box.
- Use the default scoring matrix (e.g., BLOSUM62) and gap penalties.
- Execute the alignment.
- Data Extraction: From the alignment output, record the percentage identity and percentage similarity scores.
- Data Tabulation: Compile the recorded data into a structured table for easy comparison.

Protocol 2: Structural Homology Modeling and Comparison

This protocol describes the process of obtaining and comparing predicted 3D structures of **FITM** proteins.

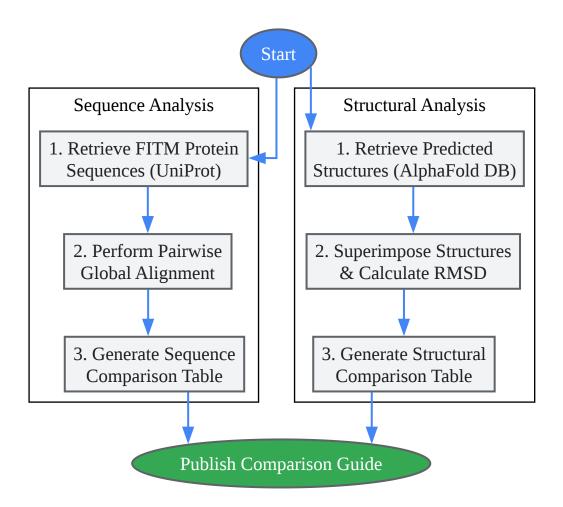
- Structure Retrieval:
 - Access the AlphaFold Protein Structure Database.
 - Search for the UniProt IDs of the desired FITM proteins and their orthologs.
 - Download the predicted structures in PDB format.
- Structural Superposition and RMSD Calculation:
 - Use molecular visualization software with structural alignment capabilities (e.g., PyMOL, UCSF Chimera).
 - Load the downloaded PDB files for the human FITM protein and an ortholog.
 - Perform a structural alignment of the two models.



- Calculate the Root Mean Square Deviation (RMSD) value between the aligned alphacarbon backbones. A lower RMSD value indicates higher structural similarity.
- · Visualization and Analysis:
 - Visually inspect the superimposed structures to identify conserved and divergent regions.
 - Generate images of the superimposed models to illustrate structural similarities and differences.

Visualizing FITM's Role in Lipid Droplet Biogenesis

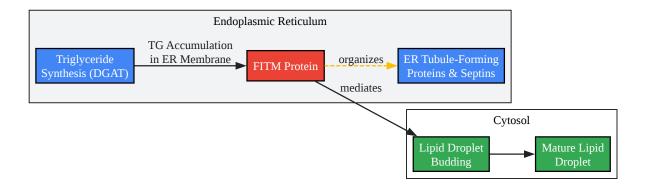
The following diagrams illustrate the workflow for cross-species comparison of **FITM** proteins and their role in the cellular process of lipid droplet formation.



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Workflow for Cross-Species Comparison of **FITM** Proteins.



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Role of FITM Proteins in Lipid Droplet Biogenesis.

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